4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid
4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0801537
InChI:
InChI=1S/C22H25N3O3/c1-2-24-12-14-25(15-13-24)19-10-8-18(9-11-19)23-21(26)16-20(22(27)28)17-6-4-3-5-7-17/h3-11,16H,2,12-15H2,1H3,(H,23,26)(H,27,28)/b20-16+
SMILES:
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O
Molecular Formula:
C22H25N3O3
Molecular Weight:
379.5 g/mol
4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid
CAS No.:
Cat. No.: VC0801537
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O3 |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | (E)-4-[4-(4-ethylpiperazin-1-yl)anilino]-4-oxo-2-phenylbut-2-enoic acid |
| Standard InChI | InChI=1S/C22H25N3O3/c1-2-24-12-14-25(15-13-24)19-10-8-18(9-11-19)23-21(26)16-20(22(27)28)17-6-4-3-5-7-17/h3-11,16H,2,12-15H2,1H3,(H,23,26)(H,27,28)/b20-16+ |
| Standard InChI Key | FYNIOBGTIPIEQG-CAPFRKAQSA-N |
| Isomeric SMILES | CC[NH+]1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)[O-] |
| SMILES | CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O |
| Canonical SMILES | CC[NH+]1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator